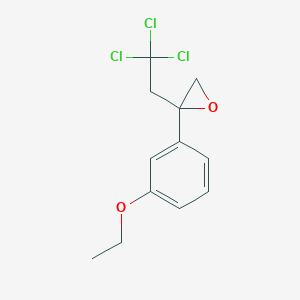![molecular formula C9H15NO4S B8606256 (2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B8606256.png)
(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is a derivative of the essential amino acid methionine. Methionine is known for its role in protein synthesis and various metabolic processes. The addition of an allyloxycarbonyl group to methionine enhances its chemical properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid typically involves the protection of the amino group of methionine with an allyloxycarbonyl group. This can be achieved through a reaction between methionine and allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form sulfoxides and sulfones.
Reduction: The allyloxycarbonyl group can be reduced to yield the free amino group.
Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free methionine.
Substitution: Various N-substituted methionine derivatives.
Aplicaciones Científicas De Investigación
(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of (2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid involves its interaction with various molecular targets and pathways. The allyloxycarbonyl group can protect the amino group of methionine, allowing it to participate in specific biochemical reactions without being degraded. This protection is particularly useful in peptide synthesis, where the amino group needs to be selectively deprotected at a later stage.
Comparación Con Compuestos Similares
Similar Compounds
N-acetylmethionine: Another derivative of methionine with an acetyl group instead of an allyloxycarbonyl group.
Methionine sulfoxide: An oxidized form of methionine.
Methionine sulfone: A further oxidized form of methionine.
Uniqueness
(2S)-4-(methylsulfanyl)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid is unique due to the presence of the allyloxycarbonyl group, which provides specific protective properties and reactivity. This makes it particularly valuable in synthetic chemistry and peptide synthesis, where selective protection and deprotection of functional groups are crucial.
Propiedades
Fórmula molecular |
C9H15NO4S |
|---|---|
Peso molecular |
233.29 g/mol |
Nombre IUPAC |
(2S)-4-methylsulfanyl-2-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C9H15NO4S/c1-3-5-14-9(13)10-7(8(11)12)4-6-15-2/h3,7H,1,4-6H2,2H3,(H,10,13)(H,11,12)/t7-/m0/s1 |
Clave InChI |
AXDHCYMFRYFLDE-ZETCQYMHSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)O)NC(=O)OCC=C |
SMILES canónico |
CSCCC(C(=O)O)NC(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(2-AMINOETHYL)SULFAMOYL]AMINE](/img/structure/B8606218.png)
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate](/img/structure/B8606227.png)
![2-[(2-Chloro-1,3-benzothiazol-6-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B8606228.png)
![[(2S,4S,5R,6S)-4,5-dibenzoyloxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B8606247.png)


![1-Methoxy-2-[(2-methoxyethyl)disulfanyl]ethane](/img/structure/B8606267.png)

